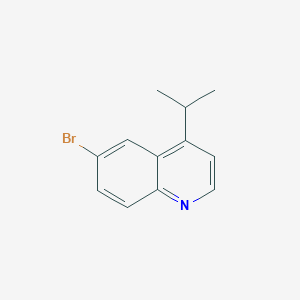

6-Bromo-4-isopropylquinoline

Beschreibung

6-Bromo-4-isopropylquinoline is a brominated quinoline derivative characterized by a bromine substituent at position 6 and an isopropyl group at position 4 of the quinoline scaffold.

Eigenschaften

Molekularformel |

C12H12BrN |

|---|---|

Molekulargewicht |

250.13 g/mol |

IUPAC-Name |

6-bromo-4-propan-2-ylquinoline |

InChI |

InChI=1S/C12H12BrN/c1-8(2)10-5-6-14-12-4-3-9(13)7-11(10)12/h3-8H,1-2H3 |

InChI-Schlüssel |

PUGFOTZNYFYHBG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=C2C=C(C=CC2=NC=C1)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-isopropylquinoline typically involves the bromination of 4-isopropylquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or acetic acid at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves a multi-step synthesis starting from readily available precursors like 4-isopropylaniline. The process includes steps like nitration, reduction, cyclization, and finally bromination .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-4-isopropylquinoline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized to form quinoline N-oxides or reduced to tetrahydroquinolines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Bromination: NBS in chloroform or acetic acid.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts with boronic acids.

Major Products Formed

Substitution: 6-Amino-4-isopropylquinoline.

Oxidation: 6-Bromo-4-isopropylquinoline N-oxide.

Reduction: 6-Bromo-4-isopropyltetrahydroquinoline.

Coupling: 6-Bromo-4-isopropylbiphenyl.

Wissenschaftliche Forschungsanwendungen

6-Bromo-4-isopropylquinoline has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial and anticancer drugs.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

Material Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.

Wirkmechanismus

The mechanism of action of 6-Bromo-4-isopropylquinoline depends on its application:

Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to various biological effects.

Pathways Involved: It may interact with pathways involving signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Key Structural and Functional Differences

- Substituent Effects: Position 4: The isopropyl group in 6-Bromo-4-isopropylquinoline provides greater steric hindrance compared to methyl (in 6-Bromo-4-methylquinoline ) or chlorine (in 6-Bromo-4-chloroquinoline-3-carbaldehyde ). This may reduce nucleophilic attack at C4 but enhance hydrophobic interactions in biological systems.

- Electronic Properties: Bromine at position 6 is a strong electron-withdrawing group, common across all analogues. However, electron-donating groups like methoxy (in 4-Bromo-6-methoxy-2-methylquinoline ) create contrasting electronic environments, affecting reactivity in cross-coupling reactions.

- Synthetic Utility: 6-Bromo-4-isopropylquinoline’s structure is amenable to further functionalization at positions 2, 3, and 6. For example, derivatives like 6-Bromo-2-(4-isopropylphenyl)-4-morpholinylcarbonylquinoline demonstrate the feasibility of introducing complex substituents via Suzuki-Miyaura coupling or amidation .

Limitations and Knowledge Gaps

- Direct data on 6-Bromo-4-isopropylquinoline’s solubility, melting point, or biological activity are absent in the provided evidence. Comparative studies with methyl or chloro analogues suggest that such properties could be extrapolated but require experimental validation.

- Evidence includes conflicting substituent patterns (e.g., arsenic-containing derivatives ), which are unrelated to the target compound but highlight the diversity of quinoline chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.